1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one
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Overview
Description
1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethoxy group and a dihydropyrimidinone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one typically involves the reaction of 2-(2-chloroethoxy)ethanol with a suitable pyrimidinone precursor. One common method involves the use of thionyl chloride to convert 2-(2-chloroethoxy)ethanol into an intermediate, which is then reacted with a pyrimidinone derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidinones, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dihydropyrimidinone moiety can interact with various receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties and reactivity.
1,2-Bis(2-chloroethoxy)ethane: Another compound with a similar chloroethoxy group but different structural features.
2-Chloroethyl ethyl ether: A compound with a similar chloroethoxy group but different functional groups .
Uniqueness
1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one is unique due to the presence of both the chloroethoxy group and the dihydropyrimidinone moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-chloroethoxy)ethyl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-2-6-13-7-5-11-4-1-3-10-8(11)12/h1,3-4H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVRZNWCJNWHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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